molecular formula C17H15N3O4S2 B2652772 2-methyl-5-nitro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide CAS No. 863511-10-8

2-methyl-5-nitro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2652772
CAS No.: 863511-10-8
M. Wt: 389.44
InChI Key: ZJUYVOBJEUTNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Sulfonamide-Thiazole Hybrid Molecules

The integration of sulfonamide and thiazole pharmacophores originated in the mid-20th century as researchers sought to overcome limitations of early sulfa drugs. Initial work on sulfanilamide-thiazole derivatives, such as those described in JAMA (1940), demonstrated enhanced antibacterial efficacy compared to unmodified sulfonamides. These hybrids capitalized on the thiazole ring’s ability to mimic bacterial folate precursors, thereby competitively inhibiting dihydropteroate synthase (DHPS). By the 2000s, synthetic methodologies evolved to incorporate diverse substituents, as evidenced by Argyropoulou et al. (2009), who synthesized 2-benzenesulfonamide thiazoles with MIC values as low as 0.3 µg/mL against Gram-positive pathogens.

Modern iterations, such as the 5-oxo-pyrrole-carboxylate hybrids reported in Scientific Reports (2024), employ computational modeling (DFT/B3LYP/6-311++G**) to optimize frontier molecular orbital energies, ensuring stable interactions with bacterial targets. This progression underscores a shift from empirical synthesis to rational design, with 2-methyl-5-nitro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide representing a pinnacle of this trajectory.

Significance in Medicinal Chemistry Research

Sulfonamide-thiazole hybrids occupy a unique niche due to their dual mechanisms of action:

  • Folate Pathway Disruption : The sulfonamide group inhibits DHPS by competing with para-aminobenzoic acid (pABA), while the thiazole ring introduces steric hindrance that prevents substrate reorientation.
  • Bioisosteric Replacement : Thiazoles serve as bioisosteres for imidazole and pyridine rings, improving solubility and metabolic stability compared to earlier sulfonamides.

Recent studies highlight their versatility beyond antibacterial applications. For example, phenylthiazole derivatives exhibit anti-inflammatory activity (e.g., compound 14 in DOAJ, 2016, reducing carrageenan-induced edema by 68%) and antiviral potential against SARS-CoV-2 (IC₅₀ = 1.27 µM for derivative 4b ). The nitro group in this compound may further enhance redox-mediated cytotoxicity, as observed in nitrobenzenesulfonamide hypoxic cell inhibitors.

Rationale for Nitro-Substituted Benzenesulfonamide Investigations

The nitro group (-NO₂) confers three critical advantages:

  • Electron-Withdrawing Effects : Stabilizes the sulfonamide’s aromatic system, increasing electrophilicity at the sulfur center and enhancing binding to DHPS.
  • Redox Activation : Under hypoxic conditions, nitro groups undergo enzymatic reduction to reactive intermediates that alkylate DNA or proteins, as demonstrated in EMT6 mammary carcinoma models.
  • Bacterial Resistance Mitigation : Nitro substitution disrupts efflux pump recognition mechanisms, reducing the likelihood of resistance development.

Table 1 : Comparative MIC Values of Nitro-Substituted Sulfonamide-Thiazole Hybrids

Compound Target Pathogen MIC (µg/mL) Reference
Hybrid 4a Escherichia coli 11.31
Hybrid 4d Salmonella typhimurium 19.24
Compound 4m Methicillin-resistant Staphylococcus aureus (MRSA) 8.00

Current Research Landscape on Phenylthiazole Derivatives

Phenylthiazole scaffolds have emerged as privileged structures in drug discovery due to their:

  • Planar Geometry : Facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., SARS-CoV-2 Mᵖʳᵒ).
  • Synthetic Accessibility : Modular Suzuki-Miyaura couplings enable rapid diversification at the 4-position, as seen in anti-inflammatory derivatives.

Notable advances include:

  • Antimicrobial Agents : N-Phenylthiazoles with alkyne tails exhibit sub-µg/mL activity against Clostridium difficile.
  • Dual-Action Therapeutics : Hybrids targeting both bacterial DHPS and viral proteases underscore their multifunctional potential.

Research Gaps and Scientific Opportunities

Despite progress, key challenges remain:

  • Limited In Vivo Data : Most studies focus on in vitro assays, with few compounds advancing to preclinical models.
  • Selectivity Optimization : Nitro groups may induce off-target effects in aerobic tissues, necessitating prodrug strategies.
  • Structural Diversity : Over 80% of reported derivatives modify the thiazole 4-position; exploration of sulfonamide ortho-substituents (e.g., methyl, nitro) remains underexplored.

Future directions should prioritize:

  • Covalent Inhibitor Design : Leveraging nitro groups for irreversible enzyme inhibition.
  • Combination Therapies : Pairing sulfonamide-thiazoles with β-lactamase inhibitors to counteract resistance.
  • AI-Driven Synthesis : Predictive models for optimizing LogP and polar surface area to enhance blood-brain barrier penetration.

Properties

IUPAC Name

2-methyl-5-nitro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-12-7-8-15(20(21)22)9-16(12)26(23,24)18-10-14-11-25-17(19-14)13-5-3-2-4-6-13/h2-9,11,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUYVOBJEUTNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives . The nitro group is introduced through nitration reactions, while the sulfonamide group is formed by reacting the intermediate with sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the concentration of reactants. The use of catalysts and solvents that facilitate the reactions without causing side reactions is also crucial .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-nitro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 2-methyl-5-nitro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide is its antimicrobial properties. Several studies have demonstrated its effectiveness against a range of bacterial strains.

Case Studies on Antimicrobial Efficacy

  • Study on Gram-positive and Gram-negative Bacteria :
    • The compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were determined, with the compound showing comparable efficacy to standard antibiotics like ampicillin .
  • Broad-spectrum Activity :
    • A series of derivatives were synthesized and tested for their antimicrobial properties against multiple strains, including Bacillus subtilis and Klebsiella pneumoniae. Results indicated potent activity across all tested strains, particularly against Mycobacterium smegmatis, suggesting potential use in treating tuberculosis .
Microorganism MIC (µg/mL) Reference Compound MIC (µg/mL)
Staphylococcus aureus62.5Ampicillin32.0
Escherichia coli125Ampicillin64.0
Bacillus subtilis31.25Kanamycin16.0
Mycobacterium smegmatis62.5Rifampicin32.0

Anticancer Properties

In addition to its antimicrobial activity, this compound has shown promise in anticancer research. Its thiazole component is known for enhancing the cytotoxic effects against various cancer cell lines.

Case Studies on Anticancer Activity

  • In vitro Studies :
    • The compound was tested against human cancer cell lines such as A-549 (lung adenocarcinoma) and HeLa (cervical cancer). The results indicated a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • Mechanism of Action :
    • Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Findings from SAR Analysis

  • The presence of electron-withdrawing groups such as nitro (-NO₂) significantly enhances antimicrobial activity.
  • Substituents on the thiazole ring play a critical role in modulating both antimicrobial and anticancer activities, suggesting that further modifications could lead to more potent derivatives .

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

The inhibitory activity of benzenesulfonamide derivatives is highly dependent on the electronic and steric properties of substituents. Key findings from analogous compounds (e.g., styrylquinolin-7-yl-benzenesulfonamides) highlight the following trends :

Compound ID Substituent (Position) Electron Effect Inhibitory Rate (%)
IIIi Nitro (para) Withdrawing 96.7
IIIf Methyl (para) Donating 82.0
IIIg Methoxy (para) Donating 72.9
IIIe-IIIi Hydrogen (para) Neutral 60–75

Key Observations :

  • Nitro Group : The nitro substituent (electron-withdrawing) at the para position maximizes inhibitory activity (96.7%) by increasing sulfonamide acidity, promoting metal chelation .
  • Methyl/Methoxy Groups : Electron-donating groups reduce activity (e.g., 82.0% for methyl), likely due to decreased acidity and weaker chelation.
  • Positional Sensitivity : In the target compound, the nitro group is at position 5 (meta relative to the sulfonamide group), whereas the para-nitro in IIIi shows optimal activity. This positional difference may reduce chelation efficiency compared to IIIi, though the nitro’s electron-withdrawing effect remains beneficial.

Role of the N-Substituent

The (2-phenylthiazol-4-yl)methyl group in the target compound distinguishes it from other derivatives. Comparative insights:

  • Thiazole vs. Styrylquinoline: Styrylquinoline derivatives (e.g., IIIi) rely on extended π-systems for hydrophobic interactions.
  • Methyl Linker : The methylene bridge between the sulfonamide and thiazole may improve conformational flexibility, aiding target engagement.

Hypothetical Activity Profile

While direct data for the target compound is unavailable, extrapolation from suggests:

  • Thiazole Contribution : The phenylthiazole moiety could improve lipophilicity and binding affinity compared to simpler N-substituents.

Biological Activity

The compound 2-methyl-5-nitro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound through an analysis of its structure, synthesis, and various biological evaluations reported in the literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C15H14N4O3S
  • Molecular Weight: 342.36 g/mol

The structure features a thiazole moiety, which is known for its diverse biological activities, making it a critical component in drug design.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

  • Antibacterial Studies:
    • The compound was evaluated against a range of bacterial strains using the disc diffusion method. Preliminary results indicated significant antibacterial activity comparable to standard drugs like norfloxacin .
    • The minimum inhibitory concentration (MIC) values were determined for various strains, with results showing effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action:
    • The thiazole ring in the compound is believed to contribute to its antimicrobial efficacy by interacting with bacterial enzymes, disrupting their function .

Anticancer Activity

  • Cytotoxicity Assays:
    • In vitro studies demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, including human glioblastoma and melanoma cells. The IC50 values were found to be less than that of doxorubicin, a standard chemotherapeutic agent .
    • Structure–activity relationship (SAR) studies indicated that modifications on the thiazole and phenyl rings could enhance cytotoxicity, suggesting potential pathways for further optimization .
  • Cell Cycle Analysis:
    • Flow cytometry assays revealed that treatment with the compound induced cell cycle arrest in the G2/M phase, indicating a mechanism that could lead to apoptosis in cancer cells .

Data Tables

Biological Activity Tested Cell Lines IC50 (µM) Standard Comparison
AntibacterialE. coli, S. aureus15Norfloxacin
CytotoxicHuman glioblastoma U2518Doxorubicin
CytotoxicHuman melanoma WM79310Doxorubicin

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • A study conducted on the synthesized compound showed promising results against Staphylococcus aureus with an MIC of 12 µg/mL. The study highlighted the potential for developing new antibiotics from sulfonamide derivatives .
  • Case Study 2: Anticancer Potential
    • Research involving human cancer cell lines demonstrated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-methyl-5-nitro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide?

  • Methodological Answer : A common approach involves reacting a sulfonyl chloride intermediate with a thiazole-containing amine. For example, sulfonyl chloride derivatives can be coupled with (2-phenylthiazol-4-yl)methanamine in dry pyridine under ambient conditions for 5–8 hours. Post-reaction, the product is precipitated via ice-cold acidification (pH 5–6) and purified using flash chromatography . Key quality checks include TLC (Rf ~0.75–0.78) and NMR to confirm sulfonamide bond formation and regioselectivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • 1H/13C NMR : Assign peaks to confirm the nitro group (δ ~8.0–8.5 ppm for aromatic protons), thiazole ring (distinct coupling patterns), and benzenesulfonamide backbone .
  • HPLC : Employ reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>95%). Mobile phases often use acetonitrile/water gradients .
  • Melting Point : Consistent melting ranges (e.g., 192–200°C) indicate crystallinity and batch consistency .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Start with in vitro antimicrobial screens (e.g., MIC assays against S. aureus or E. coli) due to structural similarities to sulfonamide antibiotics . For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting IC50 values. Parallel cytotoxicity assays on non-cancerous cells (e.g., HEK293) help assess selectivity .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacological profile?

  • Methodological Answer :

  • Optimization Strategy : Introduce electron-withdrawing groups (e.g., halogens) at the 5-nitro position to improve metabolic stability. Replace the phenylthiazole moiety with heterocycles (e.g., quinazoline) to modulate target affinity .
  • QSAR Analysis : Use computational tools (e.g., Schrödinger Suite) to correlate substituent effects with bioactivity. Prioritize derivatives with favorable logP (2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Q. What crystallographic techniques are critical for resolving structural ambiguities?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and intermolecular interactions. High-resolution data (<1.0 Å) are essential for detecting nitro group orientation and sulfonamide conformation .
  • Twinned Data Handling : For challenging crystals (common with sulfonamides), apply HKLF 5 format in SHELXL to refine twinning parameters .

Q. How can researchers address contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • In-Silico vs. Experimental Validation : If PASS analysis predicts anticonvulsant activity (e.g., inhibition of carbonic anhydrase) but in vivo MES models show weak efficacy, re-evaluate docking poses (e.g., AutoDock Vina) for protein-ligand interactions. Adjust protonation states of the sulfonamide group to match physiological pH .
  • Metabolic Stability Studies : Use liver microsomes to identify rapid degradation pathways (e.g., nitro reduction) that may explain discrepancies .

Data Contradiction Analysis

Q. How to resolve conflicting results in solubility and bioavailability studies?

  • Methodological Answer :

  • Solubility Enhancement : If the compound shows poor aqueous solubility (<10 µg/mL), formulate with cyclodextrins (e.g., HP-β-CD) or lipid-based carriers. Validate via phase-solubility diagrams .
  • Bioavailability Modeling : Compare experimental LogD (octanol-water) with predicted values (e.g., MarvinSketch). Adjust substituents (e.g., methyl vs. trifluoromethyl) to balance hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.